2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a methylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate typically involves the esterification of 4-nitrophenol with 4-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrophenol and 4-methylbenzoic acid.
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 4-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate primarily involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to release 4-nitrophenol and 4-methylbenzoic acid. The nitrophenyl group can also undergo reduction or substitution reactions, leading to various derivatives with different biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Another ester with a nitrophenyl group, commonly used in enzyme assays.
4-Nitrophenyl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
4-Nitrophenyl methyl carbonate: Contains a carbonate group instead of an ester group.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 4-methylbenzoate is unique due to the presence of both a nitrophenyl group and a methylbenzoate group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C16H13NO5 |
---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-methylbenzoate |
InChI |
InChI=1S/C16H13NO5/c1-11-2-4-13(5-3-11)16(19)22-10-15(18)12-6-8-14(9-7-12)17(20)21/h2-9H,10H2,1H3 |
InChI Key |
ZNXHDLFRGPOSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.